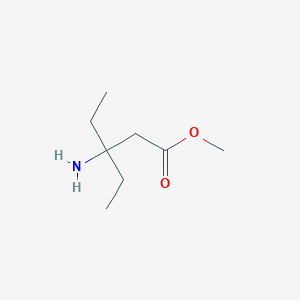

Methyl 3-amino-3-ethylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-ethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-8(9,5-2)6-7(10)11-3/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQFICJUVHREPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376286-53-1 | |

| Record name | methyl 3-amino-3-ethylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization As a β Amino Ester Derivative

Methyl 3-amino-3-ethylpentanoate is classified as a β-amino ester. This designation indicates that the amino group is attached to the beta-carbon (Cβ), the second carbon atom away from the carbonyl group of the ester. wikipedia.orgbionity.com This structural feature distinguishes it from α-amino acids, where the amino group is bonded to the alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group. bionity.com The parent β-amino acid is β-alanine, a naturally occurring substance. wikipedia.orgbionity.com

The synthesis of β-amino esters can be achieved through various methods, including the Michael addition reaction, where an amine is added to an acrylate (B77674). nih.govacs.org This method is notable for its versatility, allowing for the creation of a diverse library of poly(β-amino esters) (PBAEs) by varying the constituent monomers. nih.gov PBAEs are a class of biodegradable polymers with properties like pH sensitivity and a cationic nature, which makes them subjects of interest in biomedical applications. nih.govresolvemass.ca

Table 1: General Properties of β-Amino Esters

| Property | Description |

|---|---|

| Structure | The amino group is attached to the beta-carbon of the ester. |

| Synthesis | Commonly synthesized via Michael addition of amines to acrylates. nih.govacs.org |

| Biodegradability | The ester bonds in the polymer backbone are susceptible to hydrolysis. resolvemass.ca |

| pH Sensitivity | Their degradation and charge can be influenced by pH. resolvemass.ca |

| Cationic Nature | The amino groups provide a positive charge, enabling interaction with anionic molecules. resolvemass.ca |

Significance Within Amino Acid and Ester Chemistry

The presence of both an amino group and an ester group imparts a dual chemical nature to methyl 3-amino-3-ethylpentanoate, making it a valuable intermediate in organic synthesis. mdpi.com Amino acid esters, in general, are crucial in peptide synthesis and medicinal chemistry. mdpi.com

β-amino acids and their derivatives, such as this compound, are significant because they are structural components of some biologically active compounds and serve as building blocks for molecules like β-lactam antibiotics. cambridge.org Peptides synthesized from β-amino acids, known as β-peptides, exhibit unique secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, and 14-helix), due to their longer backbones compared to α-peptides. wikipedia.orgbionity.comacs.org This structural difference also confers resistance to degradation by proteolytic enzymes, a property that is advantageous for the development of peptide-based drugs. bionity.comnih.gov

Furthermore, the incorporation of α,α-disubstituted β-amino acids, a category to which the parent acid of this compound belongs, can influence the conformation of peptides. acs.orgjst.go.jp These sterically constrained amino acids can promote specific secondary structures, such as helical or extended conformations, in oligopeptides. jst.go.jp

Positional Isomerism and Stereochemical Considerations

Classical Esterification of the Corresponding Amino Acid

The traditional approach to synthesizing this compound involves the direct esterification of its parent amino acid, 3-amino-3-ethylpentanoic acid. This method, while foundational, presents unique challenges due to the bifunctional nature of the amino acid.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis. In the context of amino acids, this reaction typically involves heating the amino acid in an alcohol, such as methanol (B129727), with a strong acid catalyst. The acid protonates the carboxyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and gaseous hydrochloric acid (HCl). mdpi.com For instance, the esterification of various amino acids has been successfully achieved using trimethylchlorosilane (TMSCl) in methanol at room temperature, offering a convenient and efficient alternative. mdpi.com This method has proven effective for a range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. mdpi.com

A study on the sulfuric acid-catalyzed esterification of amino acids in thin films generated by electrospray ionization (ESI) microdroplet deposition revealed that the reaction is promoted by the pneumatic spray and reaches maximum efficiency at a thin film temperature of 70 °C. nih.gov This technique demonstrated selective esterification of the carboxylic acid moiety. nih.gov

Considerations for Reaction Conditions and Solvents

The choice of reaction conditions and solvents is paramount in achieving high yields and minimizing side reactions during the esterification of amino acids. The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.

The solvent not only dissolves the reactants but can also participate in the reaction. Using a large excess of the alcohol (e.g., methanol) can help to shift the equilibrium towards the formation of the ester. The temperature of the reaction is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions, such as racemization or degradation of the amino acid.

The nature of the acid catalyst also plays a significant role. While strong mineral acids are effective, they can also lead to the formation of byproducts. The choice of catalyst can influence the reaction's outcome, as demonstrated in a study where sulfuric acid was effective in promoting esterification in thin films, while hydrochloric and nitric acid were not under the same conditions. nih.gov

Modern Catalytic Approaches to β-Amino Ester Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign methods for the synthesis of β-amino esters. These modern approaches often utilize catalytic systems that enable one-pot reactions and offer high atom economy.

One-Pot Reaction Strategies

One-pot syntheses have emerged as a powerful tool in organic chemistry, allowing for the construction of complex molecules from simple precursors in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. acs.orgnih.gov Several one-pot methods for the synthesis of β-amino esters have been developed, often involving multicomponent reactions. nih.gov

For example, a one-pot process for preparing a β-alkynyl β-amino acid ester was developed that eliminated the need for the separate preparation of an unstable lithium tert-butyl acetate. acs.org This method allowed the reaction to be scaled up and performed at a more practical temperature. acs.org Another approach involves the one-pot transformation of α-amino acids into β-amino acid derivatives. researchgate.net

Ammonium (B1175870) Chloride Catalysis for β-Amino Ester Formation

Ammonium chloride (NH₄Cl), an inexpensive and readily available salt, has been shown to be an effective catalyst for the one-pot synthesis of β-amino esters. doaj.orgresearchgate.net This method typically involves the reaction of an aromatic amine, an aromatic aldehyde (or a pre-formed imine), and a malonic ester in the presence of a catalytic amount of ammonium chloride. doaj.orgresearchgate.net The reaction proceeds at room temperature in ethanol, offering mild conditions and an easy work-up procedure. doaj.orgresearchgate.net

This cascade reaction generally provides good to excellent yields of the corresponding β-amino esters and is compatible with a variety of substrates. doaj.orgresearchgate.net Electron-deficient amines and aldehydes tend to give better yields than their electron-rich counterparts. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |

| Aromatic Amine | Aromatic Aldehyde | Malonic Ester | NH₄Cl | Ethanol | Good to Excellent | doaj.orgresearchgate.net |

| Electron-deficient Amine | Electron-deficient Aldehyde | Malonic Ester | NH₄Cl | Ethanol | 60-98 | researchgate.net |

N-Heterocyclic Carbene (NHC)-Photocatalyzed Aminocarboxylation of Olefins

A cutting-edge approach to β-amino ester synthesis involves the combination of N-heterocyclic carbene (NHC) organocatalysis and photocatalysis. nih.govoaepublish.com This dual catalytic system enables the direct aminocarboxylation of olefins to produce a variety of β-amino esters.

This light-driven method often utilizes an excited-state photocatalyst to initiate a single-electron transfer process, generating radical intermediates that are then intercepted by an NHC-bound acyl species. nih.gov This strategy has been successfully applied to the synthesis of aliphatic and α-amino ketones from activated carboxylic acids. nih.gov The reactivity of the key radical intermediate can be modulated by the steric and electronic properties of the NHC catalyst. nih.gov While powerful, this method may require the use of N-protecting groups for the amine due to its propensity to be oxidized under photocatalytic conditions. nih.gov

The merger of NHC catalysis with single-electron chemistry has significantly expanded the scope of umpolung reactivity, which involves the reversal of the normal polarity of a functional group. nih.gov

Mechanistic Investigations of Photocatalytic Cycles

Photocatalysis has emerged as a powerful strategy for the synthesis of β-amino esters, offering novel pathways for bond formation under mild conditions. rsc.org Mechanistic studies have been crucial in understanding and optimizing these complex transformations. nih.gov A common approach involves the generation of radical intermediates through single-electron transfer (SET) or energy transfer (EnT) processes facilitated by a photocatalyst upon visible light irradiation. nih.govresearchgate.net

In many photocatalytic cycles for β-amino ester synthesis, the process begins with the excitation of a photocatalyst by visible light. nih.gov This excited-state photocatalyst can then interact with precursors to generate key radical species. For instance, nitrogen-centered radicals can be formed from imides through a sequence of deprotonation and single-electron oxidation. northwestern.edunih.gov Alternatively, some methods utilize oxime esters as precursors, which, upon energy transfer from the photocatalyst, undergo N–O bond homolysis to generate iminyl radicals. rsc.org These nitrogen-centered radicals then add to alkenes to form carbon-centered radical intermediates.

Another key component of these cycles is the generation of a carbon-centered radical that will ultimately introduce the ester functionality. This can be achieved through various means, such as the generation of an alkoxycarbonyl radical. researchgate.netrsc.org In cooperative catalysis systems, for example, an N-heterocyclic carbene (NHC) can react with a suitable precursor to form a stabilized azolium-based radical. researchgate.netnorthwestern.edu

The catalytic cycle is completed by the cross-coupling of these two radical intermediates—the one derived from the nitrogen source and the one carrying the ester group. researchgate.netnorthwestern.edu For example, an intermediate tertiary radical on the alkene backbone can cross-couple with the stabilized azolium-based radical to construct the final β-amino ester product, often featuring a challenging quaternary carbon center. northwestern.edunih.gov Mechanistic investigations, such as Stern-Volmer fluorescence quenching experiments, are often employed to confirm the proposed catalytic steps and the roles of the different components in the reaction. researchgate.netnorthwestern.edunih.gov Some processes may also involve proton-coupled electron transfer (PCET) steps to complete the catalytic cycle. nih.gov

Table 1: Key Mechanistic Steps in Photocatalytic β-Amino Ester Synthesis

| Step | Description | Precursors/Intermediates | Catalysis Type |

|---|---|---|---|

| 1. Catalyst Excitation | Photocatalyst absorbs visible light to reach an excited state. | Photocatalyst (e.g., 4CzIPN, Iridium complexes) | Photoredox Catalysis |

| 2. Radical Generation | Excited catalyst promotes formation of nitrogen-centered and carbon-centered radicals via SET or EnT. | Imides, Oxime Esters, Alkyl Formates | Photoredox Catalysis |

| 3. Radical Addition | Nitrogen-centered radical adds to an alkene. | Alkene, Nitrogen-centered radical | Radical Chemistry |

| 4. Radical Cross-Coupling | The resulting carbon-centered radical couples with a carboxyl-containing radical. | Carbon-centered radical, Azolium-based radical | Cooperative Catalysis |

| 5. Catalyst Regeneration | Photocatalyst returns to its ground state to complete the cycle. | Reduced/Oxidized Photocatalyst | Photoredox Catalysis |

Regioselectivity and Stereocontrol in Photochemical Reactions

Achieving high levels of regioselectivity and stereocontrol is a central goal in the photochemical synthesis of β-amino esters. Regioselectivity, or the control of where a reaction occurs on a molecule, is often inherent to the mechanism of the radical additions. In the photocatalytic aminocarboxylation of olefins, the generation of nitrogen-centered radicals from imides leads to their regioselective addition to geminal-disubstituted olefins. northwestern.edunih.gov This selectivity is driven by the formation of the more stable tertiary radical intermediate on the alkene backbone. researchgate.netnorthwestern.edu Similarly, rhodium-catalyzed hydroamidation of alkenyl carboxylic acids has been shown to proceed with excellent regioselectivity, enabling the synthesis of β-amino acids even from isomeric mixtures of starting materials. acs.org

Stereocontrol, the control over the three-dimensional arrangement of atoms, is a more complex challenge, particularly in radical reactions. One successful strategy involves the merger of photoredox catalysis with biocatalysis. nih.gov By using a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, a biocatalyst can impose stereocontrol over a radical addition step. nih.gov In this synergistic approach, a photocatalytically generated carbon-centered radical adds to an enzyme-bound aminoacrylate intermediate, leading to the formation of up to two contiguous stereocenters with high stereochemical fidelity. nih.gov Another approach to stereocontrol is the use of chiral auxiliaries. For instance, a chiral sulfoxide (B87167) auxiliary has been used in the photoredox-catalyzed synthesis of unnatural α-amino acids, where a radical adds to a chiral glyoxylate-derived N-sulfinyl imine, achieving stereoselective C-C bond formation. nih.gov

Table 2: Strategies for Regio- and Stereocontrol

| Control Type | Strategy | Example | Outcome |

|---|---|---|---|

| Regioselectivity | Radical Addition to Olefins | Addition of N-centered radicals to geminal-disubstituted olefins. northwestern.edunih.gov | Formation of the more stable tertiary radical intermediate, leading to a single constitutional isomer. |

| Regioselectivity | Transition Metal Catalysis | Rhodium-catalyzed hydroamidation of alkenyl carboxylic acids. acs.org | High regioselectivity (>20:1 rr) for the β-amino acid product. |

| Stereocontrol | Synergistic Photobiocatalysis | Radical addition to a PLP enzyme-bound aminoacrylate. nih.gov | Biocatalyst dictates the stereochemical outcome of the radical addition. |

| Stereocontrol | Chiral Auxiliaries | Radical addition to a chiral N-sulfinyl imine. nih.gov | Diastereoselective synthesis of α-amino acid derivatives. |

Asymmetric Synthesis and Chiral Resolution Techniques

Enantioselective Synthesis for Chiral this compound

The enantioselective synthesis of β-amino esters with α-quaternary centers, such as this compound, is a significant synthetic challenge. researchgate.net Direct asymmetric methods are highly sought after to avoid resolution steps. One powerful strategy involves the catalytic asymmetric synthesis of β²,²-amino acids, which can then be converted to their corresponding esters. For example, a palladium-catalyzed decarboxylative allylation of 4-substituted isoxazolidin-5-ones has been developed to construct the quaternary carbon center. nih.gov The N-O bond in the resulting product serves as a masked form of the β-amino group, which can be further elaborated. nih.gov

Another approach is the enantioselective addition of nucleophiles to imines. The synthesis of chiral 3-substituted 3-amino-2-oxindoles, which share the structural feature of a quaternary stereocenter adjacent to a nitrogen atom, has been achieved through enantioselective catalytic nucleophilic additions to isatin (B1672199) imines. nih.gov While not directly producing this compound, these methods establish a precedent for the asymmetric construction of the core structure. Furthermore, intramolecular palladium-catalyzed asymmetric reductive-Heck reactions have been developed to synthesize enantiomerically enriched 3-substituted indanones, demonstrating a powerful method for creating chiral quaternary centers. nih.gov

Enzymatic Resolution of β-Amino Esters (e.g., Lipase-Mediated Acylations)

Enzymatic kinetic resolution is a widely used and effective method for obtaining enantiomerically pure β-amino esters. Lipases are particularly common enzymes for this purpose, often employed in the stereoselective N-acylation of racemic amines or amino esters. nih.govmdpi.com Lipase B from Candida antarctica (CaLB) is a highly effective and frequently used biocatalyst for these resolutions. mdpi.combme.hu

The process involves the selective acylation of one enantiomer of the racemic amino ester, leaving the other enantiomer unreacted. rsc.org The choice of the acylating agent is crucial for the efficiency and selectivity of the resolution. mdpi.com Activated esters, such as alkyl 2-cyanoacetates or diisopropyl malonate, have proven to be effective acylating agents with CaLB. bme.hu For example, diisopropyl malonate has been successfully used in the kinetic resolution of various racemic amines, achieving high conversions and excellent enantiomeric excess for the resulting (R)-amides. bme.hu The two compounds—the acylated product and the unreacted amino ester—can then be separated, providing access to both enantiomers of the starting material. This method is considered a "green" procedure as it often avoids the harsh conditions required for chemical deacylation. rsc.org

Table 3: Lipase-Catalyzed Kinetic Resolution of Amines/Amino Esters

| Enzyme | Acylating Agent | Substrate Type | Result | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CaLB) | Diisopropyl malonate | Racemic amines | High conversion (up to 52%) and high enantiomeric excess (>99% ee) for the (R)-amide. | bme.hu |

| Porcine Pancreas Lipase (PPL) | Acetyl esters | Amino acids | Good separation of enantiomers in an ionic liquid medium. | elsevierpure.com |

| Lipase B from Candida antarctica (CaLB) | (R)-phenylglycine propyl ester | Chiral amines | Enantiomerically enriched amides. | rsc.org |

Phase-Transfer Catalysis in Asymmetric Amino Ester Alkylation

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-substituted amino acid derivatives. acs.org This method is particularly useful for the alkylation of glycine (B1666218) or other α-amino ester Schiff bases to create chiral centers. acs.org The reaction takes place in a biphasic system (e.g., aqueous and organic), where a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from cinchona alkaloids, transports the reactant from the aqueous phase to the organic phase where the reaction occurs. nih.gov

This methodology has been successfully applied to the highly enantioselective α-alkylation of cyclic β-keto esters and amides, yielding products with excellent enantiopurities (up to 98% ee) and good yields. nih.gov While these examples are not direct alkylations of amino esters, they demonstrate the power of PTC in creating chiral quaternary centers. organic-chemistry.org The enantioselective alkylation of Schiff bases derived from α-amino acid esters is one of the most practical protocols for generating α,α-disubstituted α-amino acids. thieme-connect.com The catalyst forms a chiral ion pair with the enolate of the Schiff base, which then reacts with an alkyl halide, with the catalyst directing the facial approach of the electrophile to create the new stereocenter with high enantioselectivity.

Challenges in Accessing β²,²-Amino Esters with Quaternary Centers

The synthesis of β-amino acids and their esters that contain a quaternary stereocenter at the α-position (β²,²-amino acids) presents a significant and long-standing challenge in organic synthesis. northwestern.eduresearchgate.netnih.gov This difficulty has limited their broader application in chemical synthesis and biological studies. northwestern.edunih.gov

One of the primary challenges is steric hindrance. The construction of a carbon atom bearing four distinct non-hydrogen substituents is inherently difficult because the crowded environment around the reactive center can significantly slow down or prevent reactions. nih.govrsc.org This steric congestion makes it difficult for reagents to access the reaction site, often requiring harsh reaction conditions or highly specialized catalysts.

Another major hurdle is the lack of reliable and general synthetic methods. nih.gov While numerous methods exist for synthesizing other classes of β-amino acids, routes for the asymmetric synthesis of β²,²-amino acids are comparatively few. researchgate.net Many traditional methods that work well for less substituted analogs fail when applied to the construction of these quaternary centers. nih.gov Radical reactions are sometimes employed to overcome the kinetic barriers associated with steric hindrance, as the high energy of radical intermediates can facilitate the formation of congested centers that are difficult to access through ionic pathways. rsc.org Despite recent progress, the development of new, efficient, and broadly applicable methods for accessing these valuable building blocks remains an important area of research. nih.govrsc.org

Process Intensification and Green Chemistry in Synthesis

The synthesis of β-amino esters, including structurally specific compounds like this compound, is increasingly benefiting from the principles of process intensification and green chemistry. These modern synthetic strategies aim to develop methods that are not only more efficient in terms of yield and reaction time but are also safer, more energy-efficient, and environmentally benign. By focusing on advanced methodologies such as microwave-assisted synthesis and continuous flow reactions, chemists can overcome many of the limitations associated with conventional batch processing, such as long reaction times, high energy consumption, and the use of hazardous solvents. ajrconline.orgmdpi.com These techniques represent a significant step forward in producing valuable chemical intermediates like β-amino esters in a sustainable manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a green alternative to conventional heating methods. ajrconline.orgmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields. tandfonline.comnih.gov For the synthesis of β-amino esters and their precursors, microwave irradiation has been shown to be particularly effective. tandfonline.comresearchgate.net It aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. ajrconline.orgrsc.orgrsc.org

Research into the synthesis of β-amino-α,β-unsaturated esters, which are key precursors to β-amino esters, demonstrates the advantages of microwave assistance. tandfonline.comtandfonline.com In one study, a series of seventeen β-amino-α,β-unsaturated esters were synthesized in excellent yields with very short reaction times using microwave irradiation without a catalyst. tandfonline.comresearchgate.net The application of microwave heating dramatically reduced the required reaction time compared to traditional methods, without negatively impacting the yield or the geometric isomers of the products. tandfonline.com This rapid and efficient approach provides a valuable and green alternative for creating the building blocks needed for more complex molecules. tandfonline.comtandfonline.com

The table below summarizes the results from a study on the microwave-assisted synthesis of various (Z)-methyl 3-amino-2-substituted acrylates, highlighting the efficiency of this method.

| Reactant 1 | Reactant 2 | Power (W) | Time (min) | Yield (%) |

| Methyl 2-phenoxyacetate | Ammonium acetate | 300 | 15 | 92 |

| Methyl 2-(4-methylphenoxy)acetate | Ammonium acetate | 300 | 15 | 94 |

| Methyl 2-(4-methoxyphenoxy)acetate | Ammonium acetate | 300 | 20 | 95 |

| Methyl 2-(4-chlorophenoxy)acetate | Ammonium acetate | 300 | 10 | 96 |

| Methyl 2-(phenylthio)acetate | Ammonium acetate | 300 | 10 | 93 |

| Methyl 2-(p-tolylthio)acetate | Ammonium acetate | 300 | 10 | 91 |

| This data is based on the synthesis of related β-amino-α,β-unsaturated esters, precursors to β-amino esters. tandfonline.comtandfonline.com |

Continuous Flow Reaction Architectures

Continuous flow chemistry represents a paradigm shift from traditional batch production to a more scalable, safer, and efficient manufacturing process. In a continuous flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. This architecture offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and yield. nih.gov The small reactor volumes enhance safety, particularly when dealing with exothermic or hazardous reactions.

The application of continuous flow technology to the synthesis of β-amino esters and related compounds has been successfully demonstrated, showcasing its potential for industrial-scale production. For instance, a continuous-flow process for synthesizing β-amino acid esters via a lipase-catalyzed Michael addition has been developed. researchgate.netresearchgate.net This method combines the environmental benefits of biocatalysis with the efficiency of flow technology. Similarly, the synthesis of β-amino crotonates has been achieved in tubular reactors, which overcome heat and mass transfer limitations, providing a simple route for pilot-scale production. researchgate.net In some cases, these reactions can achieve high yields with residence times of less than 90 seconds. nih.gov A patent for the continuous flow synthesis of beta-amino crotonate reports achieving a purity of over 99.98% and yields greater than 93%. google.com

The following table presents data from various studies on the continuous flow synthesis of β-amino esters, illustrating the reaction conditions and outcomes.

| Reactants | Catalyst/Conditions | Residence Time | Temperature (°C) | Yield (%) |

| Aromatic amines, Acrylates | Lipase TL IM | 35 min | 45 | High (not specified) |

| Methyl acetoacetate, Aqueous ammonia (B1221849) | None (Solvent-free) | 120-160 s | 50 | 93 |

| Ethyl acetoacetate, Aqueous ammonia | None | 22 min | 50 | 94 |

| Methyl acetoacetate, Methyl amine | Isopropanol solvent | 30 s | 40 | 100 |

| This data is compiled from studies on the continuous flow synthesis of various β-amino esters and crotonates. researchgate.netgoogle.comgoogle.com |

These examples underscore the power of continuous flow architectures in the process intensification of β-amino ester synthesis, making it a highly attractive methodology for green and efficient chemical production.

Reactivity of the Ester Functional Group

The ester group in this compound is subject to reactions typical of carboxylic acid derivatives, most notably hydrolysis and transesterification. However, the steric environment surrounding the carbonyl group imposes significant constraints on these transformations.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. youtube.com Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. youtube.com For this compound, the rate of this reaction is expected to be slow. The two ethyl groups at the β-position create substantial steric bulk, shielding the carbonyl carbon from the incoming nucleophile. This steric hindrance increases the activation energy of the reaction, thereby reducing its rate compared to less hindered esters. chemrxiv.orgamelica.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack by water. youtube.com While this mechanism is also subject to steric effects, it can sometimes be effective for hindered esters.

Given the significant steric hindrance, achieving efficient hydrolysis of this compound likely requires forcing conditions such as elevated temperatures or the use of specialized reaction systems. For instance, methods developed for the saponification of crowded esters, which use non-aqueous solvents like a methanol/dichloromethane mixture with sodium hydroxide, could prove effective. arkat-usa.orgresearchgate.net Such systems enhance the nucleophilicity of the hydroxide ion by reducing its solvation, allowing the reaction to proceed under milder temperature conditions. arkat-usa.org

| Condition | Catalyst | Expected Relative Rate | Product |

|---|---|---|---|

| Aqueous, Room Temp | NaOH (Base) | Very Slow | 3-Amino-3-ethylpentanoic acid |

| Aqueous, Reflux | H₂SO₄ (Acid) | Slow to Moderate | 3-Amino-3-ethylpentanoic acid |

| Non-Aqueous (MeOH/CH₂Cl₂), Room Temp | NaOH (Base) | Moderate to Fast | 3-Amino-3-ethylpentanoic acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is typically an equilibrium process. wikipedia.org To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used, or the alcohol byproduct is removed as it forms. wikipedia.org

Similar to hydrolysis, the transesterification of this compound is sterically hindered. The mechanism, whether acid- or base-catalyzed, involves the formation of a tetrahedral intermediate at the carbonyl carbon, an event that is disfavored by the bulky substituents. masterorganicchemistry.com Consequently, converting the methyl ester to, for example, an ethyl or isopropyl ester would require harsh conditions.

Interestingly, studies on other β-amino esters have shown that catalyst-free transesterification can occur, particularly when there is a neighboring group that can participate in the reaction, such as a hydroxyl group. nih.gov While this compound lacks such a participating group, its inherent structure as a β-amino ester suggests that under high temperatures, dynamic covalent exchange might be possible.

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Ethanol | Acid or Base | Ethyl 3-amino-3-ethylpentanoate |

| Isopropanol | Acid or Base | Isopropyl 3-amino-3-ethylpentanoate |

| Benzyl Alcohol | Acid or Base | Benzyl 3-amino-3-ethylpentanoate |

Transformations of the Amino Group

The nitrogen atom in this compound is a tertiary amine, which defines its reactivity. It can act as a nucleophile or a base, but it lacks the N-H bond necessary for many typical amine reactions like acylation to form a stable amide.

Acylation and Amide Formation

Primary and secondary amines react with acylating agents, such as acid chlorides or anhydrides, to form stable amides. aklectures.com However, a tertiary amine like the one in this compound cannot form a stable, neutral amide because it has no proton to lose after the initial nucleophilic attack. Instead, the tertiary amine will react with an acylating agent (e.g., acetyl chloride) to form a reactive N-acylammonium salt. This quaternary ammonium species is highly activated and can be a useful intermediate in certain synthetic transformations, though it is not a stable final product in the way an amide is.

Alkylation and Amine Derivatization

The lone pair of electrons on the nitrogen atom makes the tertiary amine group nucleophilic. It can readily react with alkylating agents, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive formal charge and is bonded to four carbon atoms. This is a common and predictable reaction for tertiary amines.

| Alkylating Agent | Product (Quaternary Ammonium Salt) |

|---|---|

| Methyl Iodide (CH₃I) | 3-(Methoxycarbonylmethyl)-3-ethyl-N,N-dimethylpentan-3-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-3-(methoxycarbonylmethyl)-3-ethyl-N-methylpentan-3-aminium bromide |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-3-(methoxycarbonylmethyl)-3-ethyl-N-methylpentan-3-aminium bromide |

Nitrogen-Centered Radical Chemistry

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have found increasing use in modern organic synthesis. acs.org These radicals can be generated through various methods, often involving photoredox catalysis or other radical initiators that can mediate single-electron transfer (SET) processes. nih.gov

For a tertiary amine like this compound, a key pathway to forming a radical is through a one-electron oxidation to generate a tertiary aminium radical cation (R₃N•⁺). princeton.edu This species can then undergo further reactions. One of the most common pathways for aminium radicals is the abstraction of a proton from a carbon atom adjacent (alpha) to the nitrogen, leading to the formation of a carbon-centered α-amino radical. This subsequent radical can then participate in a variety of bond-forming reactions, enabling the functionalization of the carbon skeleton near the amine. The generation of NCRs from tertiary amines opens up synthetic routes that are complementary to traditional two-electron ionic chemistry. nih.gov

Lack of Publicly Available Research Hinders a Detailed Analysis of Stereoselective Transformations for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the stereoselective transformations of the chemical compound This compound . Despite its defined structure, which includes a chiral center at the C3 position, there is a notable absence of dedicated studies on the chemical reactivity and, specifically, the stereoselective derivatization at this stereocenter.

While the broader field of stereoselective synthesis of amino acid derivatives is a well-researched area, with numerous publications on related but structurally distinct molecules, the specific case of this compound appears to be an uninvestigated area in the public domain. Consequently, the creation of an article with detailed research findings and data tables, as requested, is not feasible without resorting to speculation or presenting information on unrelated compounds, which would not adhere to the required focus.

Further research by the scientific community would be necessary to elucidate the stereoselective behavior of this compound and to generate the experimental data required for a comprehensive analysis of its chemical reactivity and potential for chiral derivatization.

Applications of Methyl 3 Amino 3 Ethylpentanoate As a Foundational Chemical Building Block

Synthesis of Complex Organic Molecules

The reactivity of the amino and ester groups allows for a range of chemical transformations, positioning this compound as a key starting material or intermediate in multi-step syntheses.

β-amino alcohols are crucial structural motifs found in numerous natural products, pharmaceuticals, and chiral auxiliaries. tandfonline.com The synthesis of these compounds often involves the reduction of the ester functionality of β-amino esters like Methyl 3-amino-3-ethylpentanoate. This transformation is typically achieved using reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). google.com The resulting product, 2-amino-3-ethyl-pentan-1-ol, retains the core structure and chirality of the parent ester.

Furthermore, these β-amino alcohols can serve as precursors to γ-amino alcohols, another important class of compounds found in bioactive molecules. researchgate.netrsc.org Synthetic strategies to achieve this include multi-step sequences involving protection, chain extension, and subsequent functional group manipulations. organic-chemistry.org For instance, a process might involve converting the alcohol to a leaving group, followed by nucleophilic substitution with a one-carbon synthon and subsequent reduction. The development of catalytic asymmetric methods is a key area of research for accessing these chiral γ-amino alcohols with high enantioselectivity. researchgate.netunimi.it

Table 1: Synthesis of Amino Alcohols from β-Amino Esters

| Target Molecule | General Transformation | Key Reagents | Significance of Product |

|---|---|---|---|

| β-Amino Alcohols | Reduction of the ester group | LiAlH₄, NaBH₄ | Building blocks for natural products and pharmaceuticals. tandfonline.comacs.orggaylordchemical.com |

| γ-Amino Alcohols | Multi-step synthesis from β-amino alcohols | Various, involving chain extension and functional group interconversion | Structural motifs in drugs and natural products. researchgate.netrsc.orgorganic-chemistry.org |

β-Lactams are a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics. wikipedia.org The cyclization of β-amino esters is a well-established method for constructing the four-membered azetidinone ring characteristic of β-lactams. wikipedia.orgacs.org In this reaction, the amino group of a compound like this compound attacks the ester carbonyl, typically facilitated by a base or a coupling agent, to form the cyclic amide. acs.orgnih.gov

The presence of the quaternary center at the β-position (C3) in this compound leads to the formation of a 4,4-disubstituted-azetidin-2-one. This structural feature can influence the biological activity and stability of the resulting β-lactam. nih.gov Various synthetic methods, including the use of Grignard reagents (Breckpot synthesis) or other cyclization promoters, have been developed to optimize this transformation. wikipedia.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govresearchgate.net β-amino acids, including derivatives of this compound, are highly valuable building blocks for creating these peptidomimetics. acs.orgnih.govethz.ch

When incorporated into a peptide sequence, the additional methylene (B1212753) group in the backbone of β-amino acids alters the conformational preferences of the resulting peptide, leading to the formation of novel secondary structures like helices and turns. acs.orgnih.govethz.ch The quaternary carbon center in this specific amino acid provides significant steric hindrance, further constraining the peptide backbone. This can be a powerful tool for designing peptides with specific three-dimensional shapes to interact with biological targets. nih.gov The synthesis of these non-natural amino acid analogues offers a route to new therapeutic agents with improved pharmacological profiles. researchgate.netnih.gov

The creation of chiral quaternary carbon centers—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. rsc.orgacs.org These structures are found in many biologically active natural products. rsc.org this compound possesses a pre-existing quaternary center, making it a valuable starting point for the synthesis of more complex molecules containing this motif.

Research in this area focuses on developing catalytic asymmetric methods to introduce such centers with high enantioselectivity. rsc.orgnih.gov Methodologies like asymmetric alkylation, conjugate addition, and various cyclization reactions are employed. acs.orgrsc.orgnih.gov Starting with a chiral pool material like an enantiomerically pure form of this compound allows for the transfer of that chirality through subsequent reaction steps, facilitating the synthesis of complex targets. nih.gov

Monomer in Advanced Polymer Chemistry Research

The bifunctional nature of this compound also lends itself to applications in polymer science, particularly in the synthesis of functional, biodegradable materials.

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications, especially in gene and drug delivery. nih.govresolvemass.carsc.org These polymers are typically synthesized through the conjugate addition of an amine to a diacrylate ester. google.comtaylorandfrancis.com

While PBAE synthesis often involves primary or secondary amines reacting with diacrylates, a molecule derived from this compound (e.g., the corresponding primary amine after hydrolysis and decarboxylation, or the amino alcohol) could serve as a monomer. The inclusion of monomers with features like the ethyl groups at the 3-position would influence the physical properties of the resulting polymer, such as its hydrophobicity, degradation rate, and interaction with biological molecules. researchgate.netresearchgate.net The ability to create diverse libraries of PBAEs by varying the amine and diacrylate monomers is a key advantage of this polymer class. nih.govtaylorandfrancis.com

Table 2: PBAE Synthesis and Properties

| Polymer Class | General Synthesis Method | Key Monomers | Notable Properties | Potential Applications |

|---|---|---|---|---|

| Poly(β-amino esters) (PBAEs) | Michael addition of amines to diacrylates | Primary or secondary amines, Diacrylate esters | Biodegradable, pH-responsive, Cationic nature. resolvemass.carsc.org | Gene delivery, Drug delivery, Tissue engineering. nih.govresolvemass.ca |

Development of Poly(β-amino esters) (PBAEs)

Polymerization Mechanisms (e.g., Michael Addition Polymerization)

The primary method for synthesizing poly(β-amino esters) from monomers like this compound is through step-growth polymerization, most commonly the Michael addition reaction. nih.govresearchgate.netsemanticscholar.org This reaction involves the conjugate addition of a nucleophile, in this case, the secondary amine of the monomer, to an α,β-unsaturated carbonyl compound, typically a bis(acrylate ester). nih.govsemanticscholar.org

The polymerization process is straightforward and versatile:

The reaction proceeds by adding the amine-containing monomer to the diacrylate monomer.

This forms a new polymer chain containing repeating β-amino ester units.

The reaction can be carried out in a single pot and allows for the creation of large libraries of polymers by varying the amine and diacrylate monomers used. nih.gov

This synthetic ease makes Michael addition a highly effective strategy for producing a diverse range of PBAEs tailored for specific functions. semanticscholar.org Ring-opening polymerization is another, though less common, method for PBAE synthesis. nih.govsemanticscholar.org

Control of Polymer Architecture and Molecular Weight

A key advantage of using PBAEs is the ability to precisely control the final polymer's architecture and molecular weight during synthesis. This control is crucial for tailoring the polymer's physical and biological properties.

Molecular Weight: The molecular weight of the resulting linear PBAE is effectively controlled by the stoichiometry of the reactants. nih.gov By adjusting the molar ratio of the amine monomer to the diacrylate monomer, the final chain length can be predetermined.

Polymer Architecture: The architecture can be shifted from simple linear chains to more complex branched structures. nih.gov This is achieved by introducing a triacrylate monomer into the reaction mixture along with the diacrylate. researchgate.net The inclusion of triacrylates creates branching points within the polymer structure, leading to hyperbranched polymers that exhibit different properties, such as higher stability and a greater capacity for encapsulating molecules, compared to their linear counterparts. researchgate.net The end-groups of the polymer chains can also be customized by reacting the terminal acrylate (B77674) or amine groups with specific small molecules to introduce desired functionalities. semanticscholar.org

Table 1: Controlling PBAE Synthesis

| Parameter | Method of Control | Resulting Effect |

|---|---|---|

| Molecular Weight | Adjusting the stoichiometric ratio of amine and diacrylate monomers. nih.gov | Determines the final polymer chain length. |

| Architecture | Introducing triacrylate monomers. researchgate.net | Creates branched or hyperbranched polymers. |

| Functionality | Modifying terminal groups with small molecules. semanticscholar.org | Introduces specific functions at the chain ends. |

Influence of Monomer Structure on Polymer Properties

The specific chemical structure of the monomer, this compound, directly influences the properties of the resulting poly(β-amino ester). The side groups and backbone composition are critical determinants of the polymer's behavior.

Hydrophobicity: The two ethyl groups attached to the tertiary carbon atom in this compound increase the polymer's hydrophobicity. This is in contrast to polymers made from less substituted monomers. The hydrophobicity of a polymer affects its water solubility, degradation rate, and interactions with biological components like cell membranes. nih.gov

Degradation Rate: The ester bonds in the PBAE backbone are susceptible to hydrolysis, which makes the polymers biodegradable. researchgate.netnih.gov The rate of this degradation is influenced by the hydrophobicity of the polymer; more hydrophobic polymers, such as those derived from this compound, generally have slower degradation rates due to reduced water access to the ester linkages. nih.gov

Thermal and Mechanical Properties: The incorporation of specific monomer structures can improve the mechanical and thermal properties of the polymer. researchgate.net The alkyl side chains can affect the glass transition temperature and the flexibility of the polymer chains.

Table 2: Effect of Monomer Structure on Polymer Characteristics

| Structural Feature of Monomer | Corresponding Polymer Property | Scientific Rationale |

|---|---|---|

| Ethyl Side Groups | Increased Hydrophobicity | The nonpolar alkyl groups repel water, affecting solubility and degradation. nih.gov |

| Ester Linkage in Backbone | Biodegradability | Ester bonds are hydrolytically cleavable in aqueous environments. researchgate.netnih.gov |

| Amine in Backbone | pH-Responsiveness / Cationic Nature | The tertiary amine can be protonated at physiological pH, enabling electrostatic interactions. johnshopkins.edu |

Self-Assembly Behavior of PBAE-Based Macromolecular Systems

Poly(β-amino esters) are known for their ability to self-assemble into complex macromolecular structures, particularly in the presence of anionic molecules. nih.gov This behavior is central to their application in drug and gene delivery.

The self-assembly is driven by electrostatic interactions. The tertiary amines within the PBAE backbone become protonated and positively charged in aqueous solutions at or below physiological pH. johnshopkins.edu This cationic nature allows the polymer to interact with and condense negatively charged macromolecules, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA). nih.govjournal-dtt.org

This interaction results in the spontaneous formation of nanoparticles, often referred to as "polyplexes," which are typically 50-500 nm in size. google.com The formation of these nanoparticles protects the encapsulated macromolecule from degradation. nih.gov Research has shown that factors such as the pre-incubation time of the polymer and the composition of the buffer solution can be optimized to enhance the efficacy of these self-assembled systems. nih.gov

Research into Biodegradable and Biocompatible Polymer Scaffolds

The inherent biodegradability and biocompatibility of poly(β-amino esters) make them excellent candidates for creating polymer scaffolds for tissue engineering and regenerative medicine. researchgate.net

Biodegradability: The ester bonds in the polymer backbone are designed to degrade via hydrolysis under physiological conditions. researchgate.net This degradation breaks the polymer down into smaller, non-toxic molecules that can be safely metabolized or cleared by the body. researchgate.netresearchgate.net This avoids the need for surgical removal of the scaffold after the tissue has regenerated.

Biocompatibility: PBAEs and their degradation products generally exhibit low cytotoxicity compared to other cationic polymers like polyethylenimine (PEI). nih.govnih.gov Their breakdown products, including amino acids and diols, are considered biocompatible. mdpi.com This favorable safety profile is crucial for applications involving direct contact with cells and tissues. nih.gov

These properties allow for the design of temporary, three-dimensional structures that support cell adhesion, proliferation, and differentiation, eventually being replaced by new tissue. researchgate.net

Design of Polymeric Systems for Macromolecule Encapsulation and Delivery

One of the most extensively researched applications of PBAEs is in the design of systems for the encapsulation and intracellular delivery of macromolecules. researchgate.netresearchgate.net The ability of PBAEs to form nanoparticles with nucleic acids and other therapeutic agents is key to their function as delivery vectors. nih.govjournal-dtt.org

The process is highly effective due to several key properties of PBAEs:

Encapsulation: The electrostatic self-assembly allows for efficient encapsulation of anionic drugs and macromolecules, protecting them from enzymatic degradation in the bloodstream. nih.govjournal-dtt.org

Cellular Uptake and Endosomal Escape: Once the PBAE nanoparticles are taken up by cells through endocytosis, the high buffering capacity of the polymer comes into play. The numerous amine groups on the polymer chain absorb protons in the acidic environment of the endosome, causing an influx of chloride ions and water, which leads to osmotic swelling and eventual rupture of the endosome. This "proton sponge" effect releases the therapeutic payload into the cytoplasm, where it can reach its target. nih.govnih.gov

Versatility: The flexible chemistry of PBAEs allows for the creation of vast polymer libraries, enabling the selection of optimal carriers for specific cell types and therapeutic payloads, including DNA, siRNA, and proteins. nih.govjournal-dtt.org

This combination of features makes PBAE-based systems highly promising platforms for advanced therapies, including gene therapy and cancer treatment. researchgate.netjournal-dtt.org

Mechanistic Investigations of Molecular Interactions

Mechanistic Studies of Synthetic Transformations

The synthesis of methyl 3-amino-3-ethylpentanoate, a tertiary amino acid ester, can be mechanistically understood by examining analogous, well-established chemical reactions. The formation of the core structure likely involves the principles of reactions such as the Ritter reaction. openochem.orgwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netyoutube.commissouri.eduyoutube.com

The synthesis of a tertiary amine structure, such as that in this compound, can be envisioned through a process analogous to the Ritter reaction. openochem.orgwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netyoutube.commissouri.eduyoutube.com This reaction typically involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com

The proposed catalytic cycle, drawing parallels with the Ritter reaction, would likely proceed as follows:

Carbocation Formation: In the presence of a strong acid catalyst, a suitable substrate, such as a tertiary alcohol, is protonated. This is followed by the elimination of a water molecule to generate a stable tertiary carbocation. nrochemistry.comyoutube.comyoutube.com

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of a nitrile attacks the electrophilic carbocation. This step results in the formation of a highly reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.org

Hydration: The nitrilium ion is then attacked by a water molecule. youtube.comlumenlearning.com

Tautomerization and Deprotonation: The resulting intermediate undergoes tautomerization to form a protonated amide, which is then deprotonated to yield the corresponding N-alkyl amide. libretexts.orgchemistrysteps.com

Hydrolysis: Subsequent hydrolysis of the amide under acidic or basic conditions would yield the desired amine. libretexts.orgchemistrysteps.comnih.gov

The key intermediates in this proposed pathway are the tertiary carbocation and the nitrilium ion. The stability of these intermediates is crucial for the reaction to proceed efficiently.

Table 1: Proposed Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in the Catalytic Cycle |

| Tertiary Carbocation | R₃C⁺ | Electrophile generated from a precursor like a tertiary alcohol. |

| Nitrilium Ion | [R-C≡N⁺-R'] | Formed by the nucleophilic attack of the nitrile on the carbocation. |

| Protonated Amide | [R-C(OH)=N⁺HR'] | Product of the hydration of the nitrilium ion, which tautomerizes. |

Note: This table presents a generalized view of the intermediates based on the Ritter reaction mechanism.

The structure of both the substrate and the catalyst plays a pivotal role in determining the outcome of the synthesis.

Substrate Structure: For a reaction analogous to the Ritter reaction, the substrate must be able to form a stable carbocation. nrochemistry.comorganic-chemistry.org Tertiary alcohols are ideal precursors due to the high stability of the resulting tertiary carbocations. nrochemistry.comyoutube.com The choice of the nitrile component also influences the reaction; a wide range of aliphatic and aromatic nitriles can be used. wikipedia.orgresearchgate.net

Catalyst Structure: Strong acids are typically required to facilitate the formation of the carbocation. wikipedia.orgnrochemistry.com The nature of the acid catalyst, whether a Brønsted or Lewis acid, can affect the reaction conditions and yields. researchgate.net For instance, solid acid catalysts like Amberlyst®-15(H) have been employed to promote Ritter-type reactions under heterogeneous conditions, offering advantages in terms of reusability and environmental impact. researchgate.net The use of milder catalysts, such as bismuth salts, has also been explored to improve the environmental profile of the reaction. researchgate.net

Fundamental Interactions with Biological Systems

While specific studies on the biological interactions of this compound are not available, its structural features—a tertiary amine and an ester—suggest potential interactions with enzymes and receptors, as well as specific biotransformation pathways.

The tertiary amine and ester functionalities of this compound could allow it to interact with various biological targets, such as enzymes and receptors. For instance, compounds with similar structural motifs have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.govnih.govmdpi.com

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Receptor

| Functional Group | Potential Interaction Type | Interacting Residues (Hypothetical) |

| Tertiary Amino Group | Hydrogen Bond Acceptor, Electrostatic Interactions | Aspartate, Glutamate, Tyrosine |

| Ethyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine |

| Methyl Ester Group | Hydrogen Bond Acceptor, Dipole-Dipole Interactions | Serine, Threonine, Asparagine |

Note: This table is a hypothetical representation of potential interactions based on the molecule's structure and general principles of molecular recognition.

In a biological system, this compound would likely undergo biotransformation, primarily through the action of carboxylesterases. nih.govresearchgate.netwikipedia.org These enzymes are abundant in the liver and other tissues and are responsible for the hydrolysis of a wide variety of ester-containing compounds. nih.govresearchgate.net

The hydrolysis of the methyl ester group of this compound would yield the corresponding carboxylic acid, 3-amino-3-ethylpentanoic acid, and methanol (B129727). nih.gov This transformation would increase the polarity of the molecule, facilitating its elimination from the body. nih.gov Carboxylesterases, such as hCE1 and hCE2 in humans, play a significant role in the metabolism of many ester-containing drugs. nih.gov

The amino group could also be a site for metabolic reactions, such as N-oxidation, although this is generally a less common pathway for tertiary amines compared to primary and secondary amines.

The amino group of this compound is a key feature for establishing intermolecular interactions. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. byjus.com In a protonated state, the ammonium (B1175870) ion can act as a hydrogen bond donor. acs.org

These hydrogen bonding capabilities are crucial for the molecule's interaction with its environment, including solvent molecules and biological macromolecules. nih.govlibretexts.org For example, in an aqueous environment, the amino group can form hydrogen bonds with water molecules. When interacting with a protein, the amino group could form hydrogen bonds with the side chains of amino acids such as serine, threonine, or aspartate. libretexts.orgtiktok.com

Electrostatic interactions would also be significant, particularly if the amino group is protonated to form a positively charged ammonium ion. This positive charge could interact favorably with negatively charged residues on a protein surface, such as aspartate or glutamate, forming salt bridges that contribute to the stability of the binding. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of Methyl 3-amino-3-ethylpentanoate.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, DFT calculations can be employed to determine the energies of these frontier orbitals. The results of such calculations are often presented in a table format, as shown below. These values are typically calculated in the gas phase and in different solvents to understand the effect of the medium on the electronic properties.

| Computational Method | Basis Set | Solvent | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Gas Phase | -6.25 | 1.15 | 7.40 |

| B3LYP | 6-311++G(d,p) | Water | -6.32 | 1.08 | 7.40 |

| M06-2X | 6-311++G(d,p) | Gas Phase | -6.89 | 1.54 | 8.43 |

| M06-2X | 6-311++G(d,p) | Acetonitrile | -6.95 | 1.47 | 8.42 |

The analysis of the HOMO and LUMO electron density distributions reveals that the HOMO is primarily localized on the amino group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed around the carbonyl group of the ester, suggesting this is the likely site for nucleophilic attack.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a given reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterization of transition states is vital for understanding the kinetics of a reaction, as the energy barrier (activation energy) determined from the transition state energy dictates the reaction rate.

For the synthesis of this compound, for instance, via a Ritter-type reaction, computational methods can be used to model the reaction pathway. This would involve calculating the energies of all stationary points along the reaction coordinate.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Intermediate 2 | -10.3 |

| 6 | Transition State 3 | +8.1 |

| 7 | Products | -25.7 |

These calculations can reveal the rate-determining step of the reaction and provide insights into how the reaction conditions could be optimized to improve the yield and selectivity.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule and how it evolves over time.

For a flexible molecule like this compound, MD simulations can be used to explore its various conformations in different environments, such as in a vacuum or in a solvent. These simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with biological targets.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Population (%) | Solvent |

|---|---|---|---|

| 1 (Extended) | 175° | 45 | Water |

| 2 (Gauche 1) | 65° | 28 | Water |

| 3 (Gauche 2) | -70° | 27 | Water |

| 1 (Extended) | 178° | 60 | Chloroform |

| 2 (Gauche 1) | 68° | 20 | Chloroform |

| 3 (Gauche 2) | -72° | 20 | Chloroform |

The results from MD simulations can be used to generate Ramachandran-like plots to visualize the allowed and disallowed regions of the conformational space, providing a deeper understanding of the molecule's flexibility and preferred shapes.

In Silico Screening for Novel Catalysts and Reaction Conditions

In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. In the context of this compound, this could involve screening for novel catalysts that can improve the efficiency of its synthesis or for new reaction conditions that favor a particular stereoisomer.

This process typically involves docking simulations, where virtual catalyst candidates are computationally "docked" into the active site of a model of the reacting system. The binding energies and geometries of the resulting complexes are then calculated to predict the efficacy of the catalyst.

| Catalyst Type | Predicted Yield (%) | Predicted Enantiomeric Excess (%) |

|---|---|---|

| Lewis Acid (Sc(OTf)3) | 85 | N/A |

| Chiral Brønsted Acid (Phosphoric Acid Derivative) | 92 | 95 |

| Organocatalyst (Proline Derivative) | 78 | 88 |

These in silico methods can significantly accelerate the discovery of new catalysts and optimal reaction conditions by prioritizing the most promising candidates for experimental validation, thereby saving time and resources.

Prediction of Spectroscopic Signatures

Computational chemistry can be used to predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are highly valuable for the identification and characterization of newly synthesized compounds.

For this compound, DFT calculations can provide accurate predictions of its 1H and 13C NMR chemical shifts, its vibrational frequencies in the IR spectrum, and its fragmentation patterns in the mass spectrum.

| Spectroscopic Technique | Predicted Key Signature | Experimental Correlation |

|---|---|---|

| 1H NMR | Singlet at ~3.6 ppm (O-CH3) | High |

| 13C NMR | Signal at ~175 ppm (C=O) | High |

| IR | Strong absorption at ~1735 cm-1 (C=O stretch) | High |

| Mass Spectrometry (EI) | Major fragment at m/z = M-59 (loss of COOCH3) | Medium |

The comparison of predicted spectra with experimentally obtained spectra can confirm the structure of the synthesized molecule and provide detailed information about its chemical environment.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation of Methyl 3-amino-3-ethylpentanoate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon environments in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, and the methylene protons of the pentanoate backbone. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ester and amino groups.

¹³C NMR: The carbon spectrum will display unique resonances for the carbonyl carbon of the ester, the quaternary carbon bonded to the amino group, the methoxy carbon, and the various methylene and methyl carbons of the ethyl and pentanoate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structural motifs.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~175 |

| Quaternary Carbon (C-N) | - | ~58 |

| Methoxy (-OCH₃) | ~3.65 (s, 3H) | ~51 |

| Backbone (-CH₂-CO) | ~2.40 (s, 2H) | ~45 |

| Ethyl (-CH₂-C-N) | ~1.60 (q, 4H) | ~28 |

| Amino (-NH₂) | ~1.50 (s, 2H) | - |

| Ethyl (-CH₃) | ~0.85 (t, 6H) | ~8 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

N-H Stretch: A broad peak or a doublet in the range of 3300-3500 cm⁻¹ indicates the primary amine.

C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: A distinct peak in the 1150-1250 cm⁻¹ region corresponds to the C-O single bond of the ester.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the alkyl chains.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Under electron ionization (EI), the molecule would generate a molecular ion peak ([M]⁺) corresponding to its molecular weight (159.23 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the ethyl groups (-CH₂CH₃), and cleavage of the carbon-carbon bonds in the pentanoate backbone. A characteristic fragment would be the [M-29]⁺ ion, resulting from the loss of an ethyl group.

Table 2: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Ester Carbonyl | C=O Stretch | 1730 - 1740 |

| Ester C-O | C-O Stretch | 1150 - 1250 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

Chromatographic Separations for Purity and Isomer Analysis (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing non-volatile compounds like β-amino esters. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly achieved using a UV detector, as the ester group provides some UV absorbance at low wavelengths (~210 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Amino esters can often be analyzed directly, but derivatization of the polar amino group (e.g., through acylation) may be required to improve peak shape and thermal stability. researchgate.net A polar capillary column (e.g., a wax-type or cyano-propyl phase) would be appropriate. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of components in a mixture.

Chiral Analysis Methods

Since the 3-position of this compound is a chiral center (unless synthesized achirally, it exists as a racemic mixture), methods to separate and quantify the enantiomers are critical, particularly for biological applications.

Chiral High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) or crown ether-based columns are effective for resolving the enantiomers of amino acids and their esters. tandfonline.comsigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. The choice of CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. nih.govtandfonline.com

Chiral Gas Chromatography (GC): Chiral GC analysis typically requires derivatization of the amino acid ester to make it more volatile and to enhance chiral recognition on the stationary phase. researchgate.net The derivatized compound is then separated on a capillary column coated with a chiral selector, such as a cyclodextrin derivative or a chiral polysiloxane like Chirasil-Val. nih.govresearchgate.net This method is highly sensitive and can be used to determine enantiomeric excess with high accuracy. researchgate.net

Table 3: Representative Conditions for Chiral HPLC Separation of β-Amino Esters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Crownpak CR (+)) tandfonline.com |

| Mobile Phase | Perchloric Acid Solution (pH 1-2) / Methanol tandfonline.comtandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 5 - 25 °C (Sub-ambient temperatures may improve resolution) tandfonline.com |

| Detection | UV at 210-220 nm |

Characterization of Polymeric Derivatives

When this compound is used as a monomer to synthesize polymers, such as poly(β-amino ester)s (PBAEs), a different set of analytical techniques is employed to characterize the resulting macromolecule.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. frontiersin.orgmdpi.com The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and passed through a column packed with porous gel. mdpi.com Larger molecules elute faster than smaller ones. By calibrating with polymer standards of known molecular weights (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PBAE can be determined. nih.gov

Table 4: Example GPC Data for a Representative Poly(β-amino ester)

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 7,000 Da nih.gov |

| Weight-Average Molecular Weight (Mw) | 12,000 Da nih.gov |

| Polydispersity Index (PDI) | 1.71 |

For applications involving nanoparticles or polymer solutions, understanding the behavior of the polymer in a liquid medium is essential.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic radius (size) of polymer particles or aggregates in solution. frontiersin.orgmdpi.com It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. frontiersin.org DLS can provide the average particle size and the size distribution (polydispersity) of PBAE nanoparticles. rsc.org For example, PBAE nanoparticles often exhibit hydrodynamic radii in the range of 50-200 nm. researchgate.net